REACTION_CXSMILES
|
C(#N)C=C.CO[CH2:7][O:8][CH3:9].COC1C=C(C=C(OC)C=1OC)C=O.C1N2CCN(CC2)C1.C(OC)=O.O[CH:37]([C:42]1[CH:47]=[C:46]([O:48][CH3:49])[C:45]([O:50][CH3:51])=[C:44]([O:52][CH3:53])[CH:43]=1)[C:38](=C)[C:39]#[N:40]>CO>[CH3:53][O:52][C:44]1[CH:43]=[C:42]([CH:37]=[C:38]([CH2:7][O:8][CH3:9])[C:39]#[N:40])[CH:47]=[C:46]([O:48][CH3:49])[C:45]=1[O:50][CH3:51]
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
COCOC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
3-hydroxy-2-methylene-3-(3,4,5-trimethoxyphenyl)propionitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(C#N)=C)C1=CC(=C(C(=C1)OC)OC)OC
|
Type
|
CUSTOM
|
Details
|
After stirring for 25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a stirrer
|
Reaction Time |
25 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C=C(C#N)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |